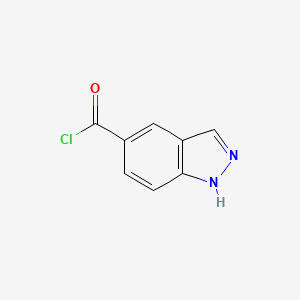

1H-Indazole-5-carbonyl chloride

Description

Historical Context and Evolution of Indazole Chemistry

The journey of indazole chemistry began in the late 19th century, with early synthetic methods laying the groundwork for what would become a burgeoning field of heterocyclic chemistry. The indazole ring system, a bicyclic structure composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, was first described by Emil Fischer. These initial forays were often characterized by harsh reaction conditions and limited substrate scope.

Over the decades, the synthetic repertoire for constructing the indazole nucleus has expanded dramatically. Classic methods like the Jacobson and von Richter syntheses have been refined and are now complemented by a host of modern techniques. These include transition-metal-catalyzed cross-coupling reactions, cycloaddition strategies, and intramolecular C-H amination, offering milder conditions and broader functional group tolerance. This evolution has been instrumental in unlocking the full potential of the indazole scaffold for various applications.

Structural Significance of the Indazole Nucleus in Advanced Organic Synthesis

The indazole nucleus is a cornerstone in the design of advanced organic molecules, largely due to its unique structural and electronic properties. researchgate.net It exists in two primary tautomeric forms, 1H-indazole and 2H-indazole, with the 1H-tautomer generally being the more thermodynamically stable. This tautomerism plays a crucial role in the molecule's reactivity and its interactions with biological targets.

The significance of the indazole core is particularly evident in medicinal chemistry, where it is recognized as a bioisostere for other important aromatic systems like indole (B1671886) and phenol. This bioisosteric relationship allows chemists to replace these groups in known active compounds with an indazole ring, often leading to improved pharmacological properties such as enhanced metabolic stability or target affinity. The ability of the indazole ring to participate in various non-covalent interactions, including hydrogen bonding and π-π stacking, further solidifies its role as a privileged scaffold in drug discovery. nih.gov

The Acyl Chloride Functionality: Fundamental Reactivity and Synthetic Utility

The acyl chloride group (-COCl) is one of the most reactive derivatives of carboxylic acids, making it an exceptionally useful functional group in organic synthesis. Its high reactivity stems from the strong electron-withdrawing effects of both the oxygen and chlorine atoms, which render the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.

This inherent reactivity makes acyl chlorides versatile intermediates for the synthesis of a wide array of other functional groups. Key transformations involving acyl chlorides include:

Amide Formation: Acyl chlorides react readily with primary and secondary amines to form amides, a fundamental linkage in many biologically active molecules, including peptides and pharmaceuticals. This reaction is often rapid and proceeds with high yield.

Ester Formation: The reaction of acyl chlorides with alcohols provides a straightforward route to esters, another important class of organic compounds.

Friedel-Crafts Acylation: In the presence of a Lewis acid catalyst, acyl chlorides can acylate aromatic rings, forming aryl ketones. This is a powerful method for constructing carbon-carbon bonds and introducing acyl groups to aromatic systems.

The high reactivity of acyl chlorides necessitates careful handling, as they are sensitive to moisture and can readily hydrolyze back to the corresponding carboxylic acid. However, this reactivity is also what makes them such potent and valuable tools in the synthetic chemist's arsenal.

Academic Research Trajectories for 1H-Indazole-5-carbonyl chloride and Related Derivatives

The convergence of the stable, biologically relevant indazole nucleus and the reactive acyl chloride functionality in this compound has positioned it as a key intermediate in modern medicinal chemistry research. Academic and industrial research has increasingly focused on utilizing this compound as a scaffold for the synthesis of targeted therapeutics, particularly in the area of kinase inhibitors.

The primary synthetic application of this compound is in the preparation of 1H-indazole-5-carboxamides. By reacting the acyl chloride with a diverse range of amines, researchers can readily generate large libraries of compounds for biological screening. This approach has proven particularly fruitful in the development of inhibitors for various protein kinases, which are key regulators of cellular processes and are often dysregulated in diseases such as cancer.

For instance, derivatives of 1H-indazole-3-carboxamide have been identified as potent and selective inhibitors of p21-activated kinase 1 (PAK1), a recognized target for anticancer drug discovery. nih.gov Similarly, 3-amino-1H-indazol-6-yl-benzamides have been designed to target the "DFG-out" conformation of kinase activation loops, leading to potent inhibitors of FLT3 and PDGFRα. nih.gov

Furthermore, the indazole carboxamide scaffold is a key feature in several approved drugs and clinical candidates. Niraparib, a poly(ADP-ribose) polymerase (PARP) inhibitor used in the treatment of certain cancers, features an indazole carboxamide core. Research in this area continues to explore novel derivatives with improved potency, selectivity, and pharmacokinetic profiles.

The table below summarizes the inhibitory activities of some representative indazole derivatives, highlighting the importance of the carboxamide linkage derived from precursors like this compound.

| Compound Class | Target Kinase/Enzyme | Representative IC₅₀ Values |

| 1H-Indazole-3-carboxamide derivatives | p21-activated kinase 1 (PAK1) | 9.8 nM nih.gov |

| 3-Amino-1H-indazol-6-yl-benzamides | FLT3, c-Kit, PDGFRα-T674M | Single-digit nanomolar EC₅₀s nih.gov |

| Benzimidazole carboxamide derivatives | PARP-1, PARP-2 | ~4 nM |

The ongoing research into indazole-based compounds, facilitated by versatile building blocks like this compound, underscores the enduring importance of this heterocyclic system in the quest for new and effective medicines.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1H-indazole-5-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2O/c9-8(12)5-1-2-7-6(3-5)4-10-11-7/h1-4H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWAGXQJPKKLZRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)Cl)C=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1h Indazole 5 Carbonyl Chloride and Its Derivatives

Precursor Synthesis: Construction of the 1H-Indazole Core

The formation of the indazole ring system is the foundational step in the synthesis of 1H-indazole-5-carbonyl chloride. A variety of classical and modern methods have been developed to construct this bicyclic heterocycle.

Classical and Modern Approaches to Indazole Ring Formation, including cyclization reactions

The synthesis of the 1H-indazole core can be achieved through various cyclization strategies. Traditional methods often involve the diazotization of o-toluidine (B26562) followed by ring closure. chemicalbook.com Another classical approach is the reductive cyclization of 2-nitrobenzaldehydes. chemicalbook.com

Modern synthetic methods offer improved efficiency and functional group tolerance. These include:

Palladium-catalyzed C-H amination: Intramolecular amination of aminohydrazones provides a direct route to 1H-indazoles. nih.gov

Copper-catalyzed reactions: Copper catalysts have been employed for the N-N bond formation in the cyclization of ketimines derived from o-aminobenzonitriles. nih.gov Additionally, a one-pot synthesis from 2-haloacetophenones using copper-catalyzed amination with methyl hydrazine (B178648) has been developed. chemicalbook.com

[3+2] Cycloaddition Reactions: The reaction of arynes with diazo compounds or hydrazones is a powerful method for constructing the indazole skeleton. nih.govorganic-chemistry.org This approach allows for the synthesis of a wide range of substituted indazoles under mild conditions. organic-chemistry.org

Reductive Cyclization: The Cadogan indazole synthesis, which involves the reductive cyclization of ortho-imino-nitrobenzenes using phosphites, is an effective method for generating 2H-indazoles and can be adapted for 1H-indazole synthesis. acs.org

Metal-Free Approaches: One-pot, metal-free reactions of 2-aminophenones with hydroxylamine (B1172632) derivatives offer a simple and environmentally friendly route to indazoles. organic-chemistry.org

The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Regioselective Functionalization at the C-5 Position of the Indazole Ring

To synthesize this compound, the indazole ring must be functionalized at the C-5 position with a group that can be converted to a carboxylic acid. This is often achieved through electrophilic aromatic substitution reactions on the pre-formed indazole ring or by using a starting material that already contains the desired functionality.

Direct C-H functionalization has emerged as a powerful tool for introducing substituents at specific positions. While functionalization of the pyrrole (B145914) ring in indoles is common, selective functionalization of the benzenoid ring presents a greater challenge. nih.gov However, recent advances have enabled regioselective C-5 functionalization. For instance, copper-catalyzed C5-H alkylation of indoles with a carbonyl group at the C-3 position has been demonstrated. nih.gov

Alternatively, a common strategy involves the synthesis of an intermediate such as 5-bromo-1H-indazole-3-carboxylic acid. chemicalbook.com The bromo group at the C-5 position can then be subjected to further transformations, or the carboxylic acid at the C-3 position can be moved or modified. The synthesis of this intermediate often starts with indazole-3-carboxylic acid, which is then brominated. chemicalbook.com

The following table summarizes some methods for the regioselective functionalization of the indazole ring:

| Reaction Type | Reagents and Conditions | Position(s) Functionalized | Reference(s) |

| C5-H Alkylation | Cu(OAc)₂·H₂O/AgSbF₆, α-diazomalonates | C-5 | nih.gov |

| Bromination | Br₂ in glacial acetic acid, 90°C | C-5 | chemicalbook.com |

| Arylation | Aryl iodides, Pd(PPh₃)₂Cl₂, Ag₂O, DBU, 80°C | C-4 | mdpi.com |

| Arylation | Ph₂IOTf, CuTc, dtpby, DCM, 40°C | C-5 | mdpi.com |

Transformation of 1H-Indazole-5-carboxylic Acid to this compound

Once 1H-indazole-5-carboxylic acid is obtained, the next critical step is its conversion to the more reactive this compound. This transformation is a key activation step that allows for subsequent reactions to form amides, esters, and other derivatives.

Strategies for Carboxylic Acid Activation to Acyl Chloride, e.g., via thionyl chloride

The conversion of carboxylic acids to acyl chlorides is a fundamental transformation in organic synthesis. Several reagents can accomplish this, with thionyl chloride (SOCl₂) being one of the most common and effective. chemguide.co.ukcommonorganicchemistry.comlibretexts.orglibretexts.orglibretexts.orgtutorchase.comchemguide.co.uk The reaction of a carboxylic acid with thionyl chloride produces the acyl chloride along with sulfur dioxide and hydrogen chloride as gaseous byproducts, which simplifies purification. chemguide.co.uktutorchase.com

The mechanism involves the nucleophilic attack of the carboxylic acid oxygen on the sulfur of thionyl chloride. libretexts.orglibretexts.org This is followed by the departure of a chloride ion and subsequent formation of a chlorosulfite intermediate, which is a good leaving group. libretexts.orglibretexts.orglibretexts.org A chloride ion then attacks the carbonyl carbon, leading to the formation of the acyl chloride. libretexts.orglibretexts.org

Other reagents that can be used for this transformation include:

Phosphorus(V) chloride (PCl₅): This solid reagent reacts with carboxylic acids to produce the acyl chloride, phosphorus oxychloride (POCl₃), and hydrogen chloride. chemguide.co.uk

Phosphorus(III) chloride (PCl₃): This liquid reagent reacts less dramatically than PCl₅ and produces the acyl chloride and phosphorous acid (H₃PO₃). chemguide.co.uk

Oxalyl chloride ((COCl)₂): Often used with a catalytic amount of dimethylformamide (DMF), this reagent is effective under mild conditions.

Phosgene (COCl₂): This highly toxic gas can be used for the preparation of carbonyl chlorides, often in the presence of a catalyst like an N,N-disubstituted formamide (B127407). google.com

Optimization of Reaction Conditions and Reagent Selection for Carbonyl Chloride Formation

The choice of chlorinating agent and reaction conditions is crucial for the efficient synthesis of this compound, especially considering the potential for side reactions on the indazole ring.

Key considerations for optimization include:

Reagent Choice: Thionyl chloride is often preferred due to the gaseous nature of its byproducts, which simplifies workup. chemguide.co.uktutorchase.com However, for sensitive substrates, milder reagents like oxalyl chloride might be more suitable.

Solvent: The reaction can often be run neat with liquid reagents like thionyl chloride or in an inert solvent such as toluene (B28343) or acetonitrile. commonorganicchemistry.comresearchgate.net The choice of solvent can influence reaction rates and prevent unwanted side reactions.

Temperature: Many reactions with thionyl chloride are carried out at reflux. commonorganicchemistry.comtutorchase.com However, for sensitive substrates, lower temperatures may be necessary to avoid degradation.

Catalyst: In some cases, a catalyst can be used to facilitate the reaction. For example, formamide can catalyze the chlorination of carboxylic acids with cyanuric chloride (TCT). rsc.org

The following table provides a comparison of common chlorinating agents:

| Reagent | Byproducts | Typical Conditions | Advantages | Disadvantages | Reference(s) |

| Thionyl chloride (SOCl₂) | SO₂, HCl (gases) | Neat or in solvent, often refluxed | Gaseous byproducts simplify purification. | Can be harsh for sensitive substrates. | chemguide.co.ukcommonorganicchemistry.comtutorchase.com |

| Phosphorus(V) chloride (PCl₅) | POCl₃, HCl | Cold or gentle warming | Effective for many carboxylic acids. | Solid reagent, liquid byproduct requires separation. | chemguide.co.uk |

| Phosphorus(III) chloride (PCl₃) | H₃PO₃ | Gentle warming | Milder than PCl₅. | Liquid byproduct requires separation. | chemguide.co.uk |

| Oxalyl chloride ((COCl)₂) | CO, CO₂, HCl (gases) | With catalytic DMF, often at room temperature | Mild conditions, gaseous byproducts. | More expensive than thionyl chloride. | |

| Phosgene (COCl₂) | CO₂, HCl | Catalytic, 20-100°C | High purity product. | Extremely toxic gas. | google.com |

Synthesis of N-Substituted this compound Analogs

The synthesis of N-substituted indazole derivatives is of significant interest as the substituent on the nitrogen atom can greatly influence the biological activity of the molecule. nih.govresearchgate.net Direct alkylation or arylation of the indazole ring often leads to a mixture of N1 and N2 isomers, making regioselective synthesis challenging. acs.orgnih.gov

Several strategies have been developed to achieve regioselective N-substitution:

Pre-functionalization: The N-substituent can be introduced before the indazole ring is formed, for example, by using a substituted hydrazine in the cyclization step. beilstein-journals.org

Directed Alkylation/Arylation: The choice of base and solvent can influence the regioselectivity of N-alkylation. For example, using sodium hydride in THF has been shown to favor N1-alkylation for certain substituted indazoles. beilstein-journals.org

Copper-catalyzed N-arylation: Copper catalysts have been used for the intramolecular N-arylation of ortho-chlorinated arylhydrazones to produce N-phenyl- and N-thiazolyl-1H-indazoles. nih.govbeilstein-journals.org

Thermodynamic Control: In some cases, it is possible to achieve regioselectivity through thermodynamic equilibration, where the initially formed mixture of isomers converts to the more stable N1-substituted product. beilstein-journals.org

Once the desired N-substituted 1H-indazole-5-carboxylic acid is synthesized, it can be converted to the corresponding carbonyl chloride using the methods described in section 2.2.

Control of Regioselectivity in N1- and N2-Alkylation/Arylation of Indazoles

The alkylation and arylation of indazoles can occur at two distinct positions, N1 and N2, resulting in the formation of two regioisomers. The distribution of these products is highly sensitive to the reaction conditions, including the choice of substrate, electrophile, base, and solvent. nih.govbeilstein-journals.org

The regioselectivity of N-alkylation has been a subject of extensive investigation. Generally, the N1 position is more sterically accessible, while the N2 position is often the more thermodynamically stable site. connectjournals.com Consequently, reaction parameters can be manipulated to favor the formation of one isomer over the other. For instance, employing bulky alkylating agents tends to promote substitution at the less hindered N1 position. nih.gov In contrast, conditions that facilitate thermodynamic equilibration, such as elevated temperatures or specific base-solvent combinations, can increase the yield of the N2-alkylated product. nih.govnih.gov It has been observed that N-alkylation under Mitsunobu conditions often shows a preference for the N2 regioisomer. nih.gov

The nature of substituents on the indazole ring also plays a crucial role in directing the regioselectivity of N-alkylation. For indazoles with electron-withdrawing groups at the C3, C5, or C7 positions, alkylation is often favored at the N2 position due to the electronic influence of these substituents on the electron density of the nitrogen atoms. nih.gov Conversely, some studies have shown high N1-selectivity with electron-deficient indazoles under specific conditions, such as using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF). beilstein-journals.orgnih.gov This has been attributed to a potential coordination between the indazole N2-atom, an electron-rich substituent, and the cation from the base. beilstein-journals.orgnih.gov

Transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig and Ullmann condensations, are commonly employed for the N-arylation of indazoles and also present regioselectivity challenges. The outcome is dependent on the catalyst, ligand, base, and solvent system. rsc.org Specific palladium or copper catalyst systems have been developed to selectively promote arylation at either the N1 or N2 position. rsc.org The steric and electronic properties of both the indazole and the aryl halide are determining factors in the regiochemical outcome. rsc.org

Below is a summary of factors that influence regioselectivity in the N-alkylation and N-arylation of indazoles:

| Factor | Influence on Regioselectivity | Favored Position |

| Steric Hindrance | Bulky electrophiles or substituents on the indazole ring. nih.gov | N1 (less hindered) |

| Electronic Effects | Electron-withdrawing groups at C3, C5, or C7. nih.gov | N2 |

| Reaction Conditions | Thermodynamic control (e.g., higher temperature). nih.govconnectjournals.com | N2 (more stable) |

| Reaction Conditions | Kinetic control (e.g., lower temperature). connectjournals.com | N1 (less stable) |

| Catalyst/Ligand System | In cross-coupling reactions. rsc.org | Can be tuned for N1 or N2 selectivity |

| Base/Solvent System | The choice of base and solvent can significantly alter the N1/N2 ratio. nih.gov | Varies |

Diversification through Substituent Introduction on the Indazole Ring System

In addition to N-alkylation and N-arylation, the functionalization of the indazole ring by introducing various substituents is a key strategy for modifying the properties of the resulting molecules.

Halogenation, particularly at the C3, C4, C6, and C7 positions, provides valuable synthetic handles for further transformations. These halogenated indazoles can then be utilized in a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Heck reactions, to form new carbon-carbon and carbon-heteroatom bonds.

Nitration of the indazole ring typically occurs at the C3 and C5 positions. The resulting nitroindazoles can be subsequently reduced to aminoindazoles, which are versatile intermediates for the synthesis of amides, ureas, and sulfonamides, or can be transformed into other functional groups through diazotization reactions.

Direct C-H activation has become a powerful method for the late-stage diversification of the indazole core. nih.govmt.com This approach avoids the need for pre-functionalized starting materials and enables the direct introduction of substituents onto the ring. rutgers.edu For example, palladium-catalyzed C-H arylation has been successfully applied to the indazole system. nih.gov

The carbonyl chloride group at the 5-position of this compound is itself a key site for diversification. This highly reactive acyl chloride can be readily converted into a wide range of functional groups, including amides, esters, and ketones, through reactions with appropriate nucleophiles. This allows for the attachment of diverse side chains and building blocks, greatly expanding the chemical space accessible from this versatile intermediate.

| Reaction Type | Position(s) on Indazole Ring | Subsequent Transformations |

| Halogenation | C3, C4, C6, C7 | Cross-coupling reactions (e.g., Suzuki, Sonogashira) |

| Nitration | C3, C5 | Reduction to amines, diazotization |

| C-H Functionalization | Various | Direct introduction of aryl, alkyl, and other groups nih.gov |

| Acyl Chloride Reactions | C5 | Amide formation, esterification, Friedel-Crafts acylation |

Chemical Reactivity and Mechanistic Investigations of 1h Indazole 5 Carbonyl Chloride

Nucleophilic Acyl Substitution Reactions of 1H-Indazole-5-carbonyl chloride

This compound is a derivative of a carboxylic acid and, as an acid chloride, it is highly reactive toward nucleophiles. Its reactivity is centered on the electrophilic carbonyl carbon. The primary mechanism for its reactions with nucleophiles is nucleophilic acyl substitution. nih.gov This process typically occurs via a two-step addition-elimination mechanism. scispace.com First, the nucleophile attacks the carbonyl carbon, breaking the carbon-oxygen π bond and forming a tetrahedral intermediate. Subsequently, the carbonyl group is reformed by the elimination of the chloride ion, which is an excellent leaving group, resulting in the substitution product. nih.govscispace.com This general reactivity makes this compound a valuable intermediate for synthesizing a variety of indazole-based compounds.

Formation of 1H-Indazole-5-carboxamides

The reaction of this compound with primary or secondary amines is a direct and efficient method for the synthesis of 1H-indazole-5-carboxamides. This is a classic example of nucleophilic acyl substitution, where the amine acts as the nucleophile. The reaction typically proceeds readily, often just by mixing the reactants, sometimes with a non-nucleophilic base to scavenge the HCl byproduct. The resulting indazole-5-carboxamides are a compound class of significant interest, particularly in medicinal chemistry. For instance, various N-substituted indazole- and indole-5-carboxamides have been identified as highly potent and selective inhibitors of monoamine oxidase B (MAO-B). nih.gov

Table 1: Examples of 1H-Indazole-5-carboxamide Synthesis

| Amine Reactant | Product | Notes |

|---|---|---|

| Ammonia | 1H-Indazole-5-carboxamide | The simplest amide in the series. |

| Diethylamine | N,N-diethyl-1H-indazole-5-carboxamide | A derivative noted for its anticandidal activity. nih.gov |

| 3,4-Dichloroaniline | N-(3,4-dichlorophenyl)-1H-indazole-5-carboxamide | A potent MAO-B inhibitor. nih.gov |

Synthesis of 1H-Indazole-5-carboxylates

In a similar fashion to amide formation, this compound reacts with alcohols or phenols to produce 1H-indazole-5-carboxylate esters. The alcohol's oxygen atom acts as the nucleophile, attacking the carbonyl carbon of the acid chloride. This reaction is a fundamental type of nucleophilic acyl substitution, often referred to as esterification. While indazole esters can be formed through various methods, such as the Fischer-Speier esterification of the corresponding carboxylic acid, the use of the acyl chloride is advantageous due to its higher reactivity, which allows the reaction to proceed under milder conditions. nih.gov

The general mechanism involves the alcohol attacking the acyl chloride, leading to a tetrahedral intermediate which then collapses, expelling the chloride leaving group to yield the ester. researchgate.net This method is widely applicable for creating a diverse range of esters by simply varying the alcohol component.

Table 2: Examples of Ester Synthesis from Acyl Chlorides

| Alcohol/Phenol Reactant | General Product Structure |

|---|---|

| Methanol | Methyl 1H-indazole-5-carboxylate |

| Ethanol | Ethyl 1H-indazole-5-carboxylate |

| Isopropanol | Isopropyl 1H-indazole-5-carboxylate |

Other Acyl Transfer Reactions with Various Nucleophiles

The high reactivity of the acyl chloride group allows this compound to participate in acyl transfer reactions with a wide range of nucleophiles beyond amines and alcohols. sigmaaldrich.com An acyl transfer reaction is one in which the acyl group (in this case, the 1H-indazol-5-oyl group) is transferred from the leaving group (chloride) to the nucleophile. scispace.com

Examples of other nucleophiles and the resulting products include:

Carboxylate Anions: Reaction with a carboxylate salt (e.g., sodium acetate) results in the formation of a mixed anhydride. This reaction involves a nucleophilic acyl substitution where the carboxylate oxygen attacks the carbonyl carbon of the acid chloride.

Water: Hydrolysis of the acid chloride by reaction with water will yield the parent 1H-indazole-5-carboxylic acid. This reaction is typically rapid and occurs readily upon exposure to moisture.

Thiolates: Nucleophilic attack by a thiolate anion (RS⁻) would produce a thioester, which are important intermediates in biochemistry. nih.gov

Grignard Reagents: The reaction with organometallic nucleophiles like Grignard reagents (RMgX) is more complex. The first equivalent of the Grignard reagent substitutes the chloride to form a ketone. However, since ketones are also reactive towards Grignard reagents, a second equivalent immediately adds to the ketone, ultimately producing a tertiary alcohol after workup.

Reduction Chemistry of the Carbonyl Chloride Group to Aldehydes and Alcohols

The carbonyl chloride group of this compound can be reduced to form either an aldehyde or a primary alcohol, depending on the reducing agent and reaction conditions.

The reduction to a primary alcohol is typically achieved using a strong reducing agent like lithium aluminum hydride (LiAlH₄). LiAlH₄ acts as a source of hydride ions (H⁻), which perform a nucleophilic attack on the carbonyl carbon. The reaction proceeds through an initial substitution of the chloride by a hydride to form an intermediate aldehyde. This aldehyde is more reactive than the starting acyl chloride and is immediately reduced further by another equivalent of LiAlH₄ to an alkoxide, which upon protonation during workup yields the primary alcohol, (1H-indazol-5-yl)methanol. Weaker reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not strong enough to reduce acyl chlorides effectively.

Selective reduction to the aldehyde (1H-indazole-5-carboxaldehyde) is more challenging because the aldehyde product is more easily reduced than the starting material. To stop the reaction at the aldehyde stage, a less reactive, sterically hindered reducing agent is required, such as lithium tri-tert-butoxyaluminum hydride (LiAl(O-t-Bu)₃H) or Diisobutylaluminium hydride (DIBAL-H) at low temperatures. nih.gov These reagents are less reactive than LiAlH₄, allowing for the isolation of the intermediate aldehyde before it can be further reduced. The existence of compounds like 3-chloro-1H-indazole-5-carboxaldehyde confirms that indazole aldehydes are stable and synthetically accessible targets.

Table 3: Comparison of Reducing Agents for this compound

| Reagent | Product | Selectivity |

|---|---|---|

| Lithium aluminum hydride (LiAlH₄) | Primary Alcohol ((1H-indazol-5-yl)methanol) | Strong, unselective. Reduces the intermediate aldehyde rapidly. |

| Sodium borohydride (NaBH₄) | Generally no reaction | Not powerful enough to reduce acyl chlorides or esters. |

| DIBAL-H (at low temp.) | Aldehyde (1H-Indazole-5-carboxaldehyde) | Milder and more selective; can stop the reduction at the aldehyde stage. nih.gov |

Intramolecular Reactivity and Cyclization Pathways Involving this compound

While the primary reactions of this compound are intermolecular nucleophilic substitutions, its structure allows for potential intramolecular reactivity. Such reactions could lead to the formation of novel polycyclic heterocyclic systems. The indazole ring itself is often formed via intramolecular cyclization reactions, such as the copper-catalyzed Ullmann cyclization of a hydrazone precursor or the silver-mediated C-H amination of arylhydrazones. nih.govnih.gov

For this compound, a potential intramolecular reaction could involve the acyl chloride group reacting with the N-H group at the 1-position of the indazole ring. However, this would require the formation of a highly strained four-membered ring, making it energetically unfavorable. A more plausible pathway for cyclization would involve an intermolecular reaction first, followed by an intramolecular step. For example, two molecules could react to form an N-acylated dimer, which could then potentially undergo further cyclization under specific conditions.

Another possibility is a Friedel-Crafts-type intramolecular acylation. If the indazole nitrogen is protected, a strong Lewis acid catalyst could promote the electrophilic attack of the carbonyl chloride group onto the C4 or C6 position of the benzene (B151609) ring, leading to the formation of a tricyclic ketone. The feasibility of this pathway would depend heavily on the electronic properties of the indazole ring and the reaction conditions.

The synthesis of complex indazole-containing structures, such as the anticancer agent 2-[8-(1H-indazole-5-carbonyl)-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-3-yl], demonstrates how the reactivity of the indazole-5-carbonyl moiety is harnessed to build larger, more complex molecular architectures. nih.gov In this case, the carbonyl group participates in an amide bond formation, linking the indazole to a spirocyclic system.

Elucidation of Reaction Mechanisms via Kinetic and Spectroscopic Studies

The mechanisms of reactions involving this compound are investigated using a combination of kinetic experiments, spectroscopic analysis, and computational modeling.

Spectroscopic Methods: Standard spectroscopic techniques are essential for characterizing reactants, intermediates, and products.

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to determine the structure of reaction products, such as the specific site of substitution (e.g., N1 vs. N2) in acylation or amination reactions. nih.gov

Mass Spectrometry (MS): Provides information on the molecular weight of the products, confirming that the expected substitution or reduction has occurred. nih.gov

Infrared (IR) Spectroscopy: Useful for monitoring the reaction by observing the disappearance of the C-Cl stretch of the acyl chloride and the appearance of new carbonyl bands (e.g., C=O stretch in amides or esters).

Kinetic Studies: Kinetic analysis of related acyl transfer reactions provides deep insight into the mechanism. For example, studies on the reaction of similar acyl compounds with various nucleophiles help in determining the rate-determining step. For nucleophilic acyl substitution, the reaction typically follows second-order kinetics. The magnitude of Brønsted-type coefficients, such as β_nuc (which measures the sensitivity of the reaction rate to the basicity of the nucleophile), can indicate the degree of bond formation in the transition state. A large β_nuc value suggests that the nucleophilic attack is the rate-determining step.

Computational Studies: Theoretical methods, particularly Density Functional Theory (DFT), are increasingly used to complement experimental findings. nih.gov Computational modeling can be used to:

Calculate the geometries and energies of reactants, transition states, and products.

Visualize the transition state structure to understand bond-forming and bond-breaking processes.

Predict reaction pathways and rationalise observed selectivity. For instance, DFT calculations can help explain why a reaction favors one isomer over another. nih.gov

Advanced Spectroscopic and Structural Characterization of 1h Indazole 5 Carbonyl Chloride and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignmentnih.govnih.govipb.ptacs.orgcdnsciencepub.comnih.govresearchgate.netrsc.orgresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous structural elucidation of indazole derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the connectivity and spatial arrangement of atoms within a molecule.

High-Resolution Proton (¹H) and Carbon (¹³C) NMRnih.govcdnsciencepub.comnih.govrsc.orgresearchgate.net

High-resolution ¹H and ¹³C NMR are fundamental for determining the carbon-hydrogen framework of 1H-Indazole-5-carbonyl chloride and its analogs.

In ¹H NMR spectra of indazole derivatives, the chemical shifts of the protons provide information about their electronic environment. For instance, in a substituted indazole, the proton of the N-H group typically appears as a broad singlet at a downfield chemical shift. amazonaws.com Aromatic protons on the indazole ring exhibit characteristic splitting patterns and chemical shifts depending on their position and the nature of the substituents. amazonaws.com

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton. The chemical shift of each carbon atom is indicative of its hybridization and the electronegativity of attached atoms. For example, the carbonyl carbon of the this compound would resonate at a significantly downfield position, typically in the range of 160-180 ppm, due to the deshielding effect of the double-bonded oxygen and the chlorine atom. wisc.edu The carbon atoms of the indazole ring appear in the aromatic region of the spectrum. cdnsciencepub.comresearchgate.net The specific chemical shifts can be influenced by substituents on the ring. cdnsciencepub.com

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Ranges for Substituted Indazoles

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Indazole NH | 10.0 - 13.0 (broad) | - |

| Aromatic CH | 7.0 - 8.5 | 110 - 145 |

| Carbonyl C=O | - | 160 - 180 |

| Substituent Protons | Variable | Variable |

| Note: Chemical shifts are dependent on the solvent and specific substituents. |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)nih.govipb.ptrsc.orgyoutube.comsdsu.edu

Two-dimensional (2D) NMR techniques are indispensable for establishing detailed connectivity and spatial relationships within complex indazole derivatives.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons. sdsu.edu In an indazole derivative, COSY spectra would show correlations between neighboring protons on the aromatic ring, aiding in their sequential assignment. nih.govresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded carbon and proton atoms (¹³C-¹H). sdsu.edu This is crucial for assigning the proton resonance to its corresponding carbon atom in the indazole skeleton. nih.govrsc.org

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC provides information about longer-range couplings between protons and carbons (typically 2-3 bonds). sdsu.edu This technique is particularly powerful for identifying quaternary carbons (carbons with no attached protons) and for connecting different fragments of a molecule. For instance, an HMBC experiment could show a correlation between the NH proton and carbons in the pyrazole (B372694) and benzene (B151609) rings of the indazole core, confirming their connectivity. ipb.ptrsc.org

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY identifies protons that are close in space, regardless of whether they are directly bonded. ipb.ptamazonaws.com This is vital for determining the stereochemistry and conformation of indazole derivatives. For example, a NOESY cross-peak between a substituent proton and a proton on the indazole ring would indicate their spatial proximity. amazonaws.com

Heteronuclear NMR (e.g., ¹⁵N NMR) for Nitrogen Atom Analysisnih.govacs.orgnih.gov

¹⁵N NMR spectroscopy provides direct information about the nitrogen atoms in the indazole ring. The chemical shifts of the nitrogen atoms are sensitive to their chemical environment, including hybridization and participation in hydrogen bonding. nih.gov This technique can be used to distinguish between different tautomeric forms of indazole derivatives, such as the 1H and 2H tautomers, as the nitrogen chemical shifts will differ significantly between the two forms. nih.govresearchgate.net For example, studies have shown a large difference in nitrogen shielding, often exceeding 20 ppm, between isomeric benzenoid- and quinonoid-like structures in azoles. researchgate.net

Table 2: Representative ¹⁵N NMR Chemical Shift Ranges for Indazole Derivatives

| Nitrogen Atom | ¹⁵N Chemical Shift Range (ppm) |

| Pyrrolic-type Nitrogen (N1 in 1H-indazole) | -150 to -170 |

| Pyridinic-type Nitrogen (N2 in 1H-indazole) | -80 to -100 |

| Note: Chemical shifts are referenced to a standard and can vary with solvent and substitution. |

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) for Functional Group Identificationnih.govrsc.orgpsu.edursc.orggoogle.comchemicalbook.comnist.govresearchgate.net

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and effective method for identifying the functional groups present in this compound and its derivatives. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds.

For this compound, the FT-IR spectrum would be expected to show a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the acid chloride group, typically in the region of 1750-1815 cm⁻¹. The N-H stretching vibration of the indazole ring would appear as a broad band in the range of 3200-3500 cm⁻¹. psu.edursc.org Aromatic C-H stretching vibrations are usually observed above 3000 cm⁻¹, while C=C stretching vibrations of the aromatic ring appear in the 1400-1600 cm⁻¹ region. researchgate.net

Table 3: Characteristic FT-IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Characteristic Frequency (cm⁻¹) |

| Carbonyl (C=O) of Acid Chloride | Stretch | 1750 - 1815 |

| Indazole N-H | Stretch | 3200 - 3500 (broad) |

| Aromatic C-H | Stretch | > 3000 |

| Aromatic C=C | Stretch | 1400 - 1600 |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysisnih.govrsc.orgresearchgate.netresearchgate.netnih.govnih.govresearchgate.net

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would provide a precise measurement of its molecular weight, allowing for the confirmation of its elemental composition.

The fragmentation pattern observed in the mass spectrum provides a fingerprint of the molecule. In indazole derivatives, common fragmentation pathways involve the cleavage of bonds adjacent to the carbonyl group or within the side chains. nih.govnih.gov For synthetic cannabinoids with an indazole structure, cleavage of the bond between the carbonyl carbon and the ring is a common fragmentation pathway. nih.gov The predominant fragment ion for N-pentylindazole acylium ion is often observed from the cleavage of the carbonyl-adamantane bond. researchgate.net The analysis of these fragments can help to confirm the structure of the parent molecule and to identify unknown derivatives.

Other Spectroscopic and Diffraction Methods (e.g., UV-Vis Spectroscopy, X-ray Diffraction (XRD), Scanning Electron Microscopy (SEM))

Beyond nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, a variety of other spectroscopic and diffraction techniques are indispensable for the comprehensive characterization of this compound and its derivatives. Methods such as Ultraviolet-Visible (UV-Vis) spectroscopy, X-ray diffraction (XRD), and Scanning Electron Microscopy (SEM) provide critical insights into the electronic properties, crystal structure, and surface morphology of these compounds.

UV-Vis Spectroscopy

UV-Vis spectroscopy is a valuable tool for investigating the electronic transitions within indazole derivatives. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. The wavelength of maximum absorption (λmax) is characteristic of the molecule's electronic structure, particularly the extent of conjugation.

The electronic properties of substituents on the indazole ring significantly influence the UV-Vis absorption. For example, studies on 5-aminoindazole (B92378) and 5-nitroindazole (B105863) have demonstrated this effect. The electron-donating amino group and the electron-withdrawing nitro group alter the electronic distribution within the indazole system, leading to different absorption maxima. researchgate.net Carbonyl groups, such as the one in this compound, also impact the UV-Vis spectrum, often resulting in absorptions in the 270-300 nm range corresponding to n→π* transitions. masterorganicchemistry.com

The following table summarizes UV-Vis absorption data for selected indazole derivatives, illustrating the influence of substitution on their electronic spectra.

| Compound | Solvent | λmax (nm) | Transition Type | Reference |

| Indazole | - | ~250, ~280-290 | π→π | lookchem.com |

| 1-Methylindazole | - | ~250, ~290 | π→π | lookchem.com |

| 2-Methylindazole | - | ~230, ~270, ~300 | π→π | lookchem.com |

| 3-Cyanoindazole | - | ~255, ~290-300 | π→π | lookchem.com |

| Mesityl Oxide (for comparison) | - | 228 | π→π* (conjugated) | masterorganicchemistry.com |

| Acetone (for comparison) | - | ~275 | n→π* | masterorganicchemistry.com |

Detailed spectral curves and molar absorptivity values can be found in the cited literature.

X-ray Diffraction (XRD)

Single-crystal XRD studies have been performed on several derivatives of 1H-indazole, providing unambiguous structural confirmation. For example, the crystal structures of four (1H-indazol-1-yl)methanol derivatives, including (5-nitro-1H-indazol-1-yl)methanol, have been reported. nih.gov These studies confirmed the N1 substitution and revealed detailed geometric parameters and intermolecular hydrogen bonding networks. nih.gov In one case, the crystal structure of a 2-(5-nitro-1H-indazol-1-yl) acetic acid derivative was determined to crystallize in the monoclinic system with the space group P21/c. nih.gov

Furthermore, XRD has been used to characterize metal-organic frameworks (MOFs) constructed using 1H-indazole-5-carboxylic acid as a ligand. acs.org These studies elucidate how the indazole derivative coordinates with metal ions to form complex, interpenetrated three-dimensional structures. acs.org The polymorphism of indole (B1671886) derivatives, structurally related to indazoles, has also been investigated using XRD, highlighting how different crystalline forms of the same compound can coexist. mdpi.com

Below is a table summarizing crystallographic data for some indazole derivatives.

| Compound | Crystal System | Space Group | Unit Cell Parameters | Reference |

| (1H-Indazol-1-yl)methanol | - | - | a = 7.8541(10) Å, b = 7.9274(11) Å, c = 15.877(2) Å, β = 101.149(5)° (for a related nitro derivative) | nih.govnih.gov |

| 5-Methoxy-1H-indole-2-carboxylic acid (Polymorph 2) | Monoclinic | P21/c | a = 4.0305(2) Å, b = 13.0346(6) Å, c = 17.2042(9) Å, β = 91.871(5)° | mdpi.com |

| Zn-based MOF with 1H-indazole-5-carboxylic acid | - | - | CCDC 1942013–1942014 | acs.org |

This data represents a selection of available crystallographic information. For complete structural details, refer to the Cambridge Crystallographic Data Centre (CCDC) and the cited literature.

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is a technique used to produce high-resolution images of the surface of a sample. It is particularly useful for characterizing the morphology, topography, and composition of materials at the micro- and nanoscale.

In the context of indazole chemistry, SEM has been utilized to characterize materials that incorporate indazole derivatives. For instance, a nanocomposite catalyst designed for the synthesis of spirooxindole derivatives, a class of compounds related to indazoles, was characterized using SEM. researchgate.net The analysis helped to understand the surface morphology and particle distribution of the catalyst, which is crucial for its activity and reusability. researchgate.net While direct SEM analysis of this compound itself is not commonly reported, the technique is highly applicable for studying the physical form of the crystalline powder, including particle size, shape, and surface features, which can be important for formulation and material handling processes.

Computational and Theoretical Studies on 1h Indazole 5 Carbonyl Chloride Systems

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the electronic nature and stability of the 1H-Indazole-5-carbonyl chloride system. These methods solve approximations of the Schrödinger equation to determine molecular properties from first principles. youtube.com

Density Functional Theory (DFT) has become a primary workhorse in computational chemistry for studying medium to large-sized molecules due to its favorable balance of accuracy and computational cost. core.ac.ukumn.edu For the indazole scaffold, DFT is instrumental in exploring molecular properties such as geometric parameters, frontier molecular orbitals (HOMO-LUMO), and the molecular electrostatic potential (MEP), which helps in predicting sites for electrophilic and nucleophilic attack. nih.gov

A crucial aspect of the indazole ring system is its capacity for annular tautomerism, existing as the more stable 1H-benzenoid form and the less stable 2H-quinonoid form. beilstein-journals.org The position of the N-H proton significantly influences the molecule's electronic distribution and reactivity. DFT calculations are widely used to predict the energetic difference and, therefore, the equilibrium population of these tautomers. Studies on the parent indazole molecule consistently show that the 1H-tautomer is thermodynamically more stable than the 2H-tautomer. beilstein-journals.org This preference is critical for understanding the behavior of this compound, as the 1H form is the predominant species.

Theoretical studies using the B3LYP functional, a popular hybrid DFT method, have quantified this stability difference. The relative energies are influenced by the computational method, basis set, and the phase (gas or solvated) being modeled. scispace.com

Table 1: Calculated Relative Energies (kcal/mol) of Indazole Tautomers in the Gas Phase

| Method/Basis Set | 1H-Indazole (Relative Energy) | 2H-Indazole (Relative Energy) | Source |

| B3LYP/6-311G(2d,2p) | 0.00 | 3.46 | scispace.com |

| B3PW91/6-311G(2d,2p) | 0.00 | 3.56 | scispace.com |

| MP2/6-311G(2d,2p) | 0.00 | 3.59 | scispace.com |

This interactive table shows the calculated relative stability of the two primary indazole tautomers using different levels of theory. The 1H form is consistently the ground state.

Furthermore, DFT calculations of global reactivity descriptors like chemical hardness and potential provide insight into the molecule's stability and reactivity. core.ac.uknih.gov For this compound, the electron-withdrawing carbonyl chloride group at the 5-position is expected to influence the electronic properties of the entire ring system, which can be precisely modeled using DFT.

Ab initio methods, which are based on first principles without empirical parameterization, offer a pathway to higher accuracy, albeit at a greater computational expense. youtube.com Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory are often considered the "gold standard" for obtaining precise energetic and structural data. scispace.comaps.org

In the context of the indazole system, ab initio calculations serve two primary purposes:

Benchmarking: They provide a reference point to validate the accuracy of more cost-effective DFT methods. As seen in Table 1, the MP2 result for the tautomeric energy difference in indazole is in close agreement with the DFT B3LYP and B3PW91 results, lending confidence to the use of these DFT functionals for this specific molecular system. scispace.com

High-Accuracy Data: For smaller systems or when very precise energy differences are required, methods like Coupled-Cluster with Single, Double, and perturbative Triple excitations (CCSD(T)) can provide results that rival experimental accuracy.

For this compound, high-accuracy ab initio calculations could be employed to precisely determine properties like proton affinity, ionization potential, and electron affinity, which are fundamental to its chemical behavior.

Mechanistic Pathway Elucidation through Computational Simulations

Computational simulations are invaluable for mapping the detailed pathways of chemical reactions, identifying transient species like transition states that are often impossible to observe experimentally. fossee.in

Understanding a reaction mechanism requires identifying the transition state (TS)—the highest energy point along the minimum energy path connecting reactants and products. ims.ac.jpsciencedaily.com Computational methods can locate the geometry of a transition state and calculate its energy, which corresponds to the activation barrier of the reaction.

For this compound, a key reaction is the acylation of a nucleophile, where the carbonyl chloride group is attacked. A theoretical investigation of this process would involve:

Locating the Transition State: Starting from the reactant complex (e.g., indazole carbonyl chloride and an amine) and the product, algorithms search for the first-order saddle point on the potential energy surface.

Frequency Calculation: A key confirmation of a true transition state is the presence of a single imaginary vibrational frequency, which corresponds to the motion of the atoms along the reaction coordinate. fossee.in

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation maps the path downhill from the transition state, ensuring that it connects the intended reactants and products, thereby confirming the entire reaction pathway. fossee.in

Studies on the reaction of indazoles with other electrophiles, such as formaldehyde (B43269), have successfully used these techniques to elucidate the mechanism and understand the preference for reaction at the N1 versus the N2 position. nih.govacs.orgresearchgate.net

Reactions are typically carried out in a solvent, which can have a profound effect on reaction rates and equilibria. Computational solvation models are essential for capturing these environmental effects. nih.gov The most common approaches are:

Implicit Solvation Models: The Polarizable Continuum Model (PCM) or Self-Consistent Reaction Field (SCRF) method treats the solvent as a continuous dielectric medium. scispace.comresearchgate.net This approach is computationally efficient and effective at capturing the bulk electrostatic effects of the solvent.

Explicit Solvation Models: One or more solvent molecules are explicitly included in the calculation. This is more computationally intensive but is necessary when specific solute-solvent interactions, such as hydrogen bonding, play a critical role in the mechanism.

For indazole systems, computational studies have shown that solvation can alter the relative stability of tautomers. In a study of the parent indazole, moving from the gas phase to an aqueous phase using the SCRF method slightly increased the energy difference between the 1H and 2H tautomers, further stabilizing the 1H form. scispace.com For reactions involving charged intermediates or transition states, such as the acylation reaction of this compound, the choice of solvent and the use of an appropriate solvation model are critical for obtaining meaningful predictions of reactivity.

Molecular Dynamics and Conformation Analysis of Derivatives

While quantum mechanics is ideal for studying the electronic details of single molecules or reactions, Molecular Dynamics (MD) simulations are used to explore the conformational landscape and dynamic behavior of molecules over time. researchgate.net MD uses classical mechanics (force fields) to simulate the movement of atoms in a system, allowing for the analysis of much larger systems and longer timescales.

For derivatives of this compound, such as amides or esters formed from its reaction, MD simulations are particularly useful. For instance, if a derivative is being investigated as a potential drug molecule, MD simulations can provide crucial insights into:

Conformational Preferences: Identifying the most stable and populated shapes (conformations) of the molecule in a solution or a biological environment.

Binding Stability: When docked into a protein's active site, MD simulations can assess the stability of the binding pose over time, calculating metrics like the Root Mean Square Deviation (RMSD) of the ligand and observing key intermolecular interactions like hydrogen bonds. researchgate.netrsc.org

Flexibility: Analyzing the Root Mean Square Fluctuation (RMSF) of different parts of the molecule to understand which regions are rigid and which are flexible.

Computational studies on various indazole derivatives designed as enzyme inhibitors have successfully used MD simulations to confirm the stability of predicted binding modes and to understand the dynamic interactions that govern molecular recognition. researchgate.net

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting the spectroscopic properties of indazole derivatives. These theoretical calculations provide a basis for interpreting experimental data and confirming molecular structures.

Theoretical calculations using methods like the gauge-invariant atomic orbital (GIAO) have been successfully employed to predict nuclear magnetic resonance (NMR) chemical shifts. nih.govacs.orgrsc.org For instance, studies on indazole and its nitro derivatives have used the B3LYP/6-311++G(d,p) level of theory to calculate 13C and 15N NMR data. acs.org These calculated absolute shieldings provide a sound basis for the experimental observations and help in the unambiguous assignment of signals in experimentally recorded spectra. nih.govacs.org

In one study, the reaction of various NH-indazoles with formaldehyde was examined. nih.govacs.org DFT calculations at the B3LYP/6-311++G(d,p) level indicated that the 1-substituted isomer was approximately 20 kJ·mol–1 more stable than the 2-substituted isomer, a finding that was corroborated by multinuclear NMR analysis. acs.org Similarly, for 3-methyl-4,5,6,7-tetrafluoro-1H-indazole, DFT calculations at the B3LYP/6-311+G(2d,p) level were used to compute atomic shielding tensors, which aided in the assignment of peaks in the 1H, 13C, and 19F NMR spectra. rsc.org

The correlation between theoretical and experimental data is often strong, providing a high degree of confidence in the structural assignments. The table below illustrates a typical comparison between experimental and calculated vibrational frequencies for a related heterocyclic molecule, demonstrating the predictive power of these computational models.

Table 1: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for a Triazole Thiol Molecule This table serves as an example of the correlation between experimental and theoretical data for a related heterocyclic system.

| Experimental (FT-IR) | Calculated (B3LYP) | Assignment |

|---|---|---|

| 3440 | 3445 | N-H stretch |

| 3080 | 3085 | C-H stretch (aromatic) |

| 1610 | 1612 | C=N stretch |

| 1500 | 1505 | C=C stretch (aromatic) |

| 1350 | 1355 | C-N stretch |

| 750 | 755 | C-H bend (out-of-plane) |

Data derived from studies on similar heterocyclic compounds to illustrate the methodology. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) and Molecular Docking Studies of Derivatives

Quantitative Structure-Activity Relationship (QSAR) and molecular docking are cornerstones of modern drug discovery, enabling the design of potent and selective inhibitors. Derivatives of the 1H-indazole scaffold have been the subject of numerous such studies to explore their therapeutic potential.

Molecular Docking: Molecular docking simulations predict the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and interaction patterns. Derivatives of 1H-indazole have been docked against various protein targets implicated in diseases like cancer.

For example, a series of novel N-alkylated indazole derivatives featuring an amide linkage were synthesized and evaluated for their effectiveness against renal cancer. nih.govrsc.org Molecular docking studies were performed using AutoDock 4.2 against a protein target (PDB ID: 6FEW) linked to renal cancer. nih.govrsc.org The analysis revealed that specific derivatives exhibited high binding energies, indicating strong potential for inhibition. nih.govrsc.org The interactions typically involve hydrogen bonds and hydrophobic interactions between the indazole moiety and amino acid residues in the active site of the protein. nih.gov

Table 2: Example of Molecular Docking Results for Indazole Derivatives Against Protein Target (PDB: 6FEW)

| Compound | Binding Energy (kcal/mol) | Interacting Residues |

|---|---|---|

| Derivative 8v | -9.8 | LEU354, VAL362, ALA386 |

| Derivative 8w | -9.7 | LYS387, PHE464 |

| Derivative 8y | -9.6 | CYS466, GLU385 |

| ENTRECTINIB (Reference) | -9.2 | Not Specified |

Data sourced from a study on novel indazole derivatives for renal cancer. nih.gov

Similarly, other studies have explored indazole derivatives as inhibitors of Hypoxia-inducible factor-1α (HIF-1α), a key target in cancer therapy. nih.gov Docking simulations showed that the most potent compounds fit well within the active site of the HIF-1α protein, demonstrating good binding efficiency. nih.gov

QSAR Studies: 3D-QSAR studies correlate the biological activity of a series of compounds with their three-dimensional properties (e.g., steric and electrostatic fields). These models generate contour maps that highlight the structural features crucial for enhancing or diminishing activity, thereby guiding the design of new, more potent molecules. nih.gov

In a study on indazole derivatives as HIF-1α inhibitors, 3D-QSAR models were developed to understand the structural requirements for inhibitory activity. nih.gov The models were validated statistically and provided a framework for designing new inhibitors. The steric and electrostatic contour maps generated from the QSAR analysis indicated regions where bulky or electronegative groups, respectively, would be favorable for activity. nih.gov This approach, combined with pharmacophore mapping, can be employed to design lead molecules for cancer treatment. nih.gov

Academic Applications of 1h Indazole 5 Carbonyl Chloride and Its Derivatives in Chemical Research

Role as a Versatile Building Block in Complex Chemical Synthesis

1H-Indazole-5-carbonyl chloride serves as a crucial starting material and intermediate in the synthesis of a wide array of complex chemical structures. Its bifunctional nature, possessing both a reactive acid chloride group and a modifiable indazole core, allows for its incorporation into diverse molecular architectures.

Construction of Novel Heterocyclic Scaffolds

The indazole nucleus is a significant pharmacophore, and its derivatives are of great interest in medicinal chemistry. nih.govnih.gov this compound is instrumental in the construction of novel heterocyclic scaffolds. The acid chloride functionality provides a reactive handle for amide bond formation, esterification, and other nucleophilic acyl substitution reactions. This reactivity allows for the facile attachment of various side chains and the formation of more complex heterocyclic systems.

For instance, the reaction of this compound with different amines or alcohols leads to the formation of a diverse library of amides and esters. These derivatives can then undergo further transformations, such as intramolecular cyclizations, to generate fused heterocyclic systems. The indazole ring itself can also be functionalized at different positions, further expanding the structural diversity of the resulting scaffolds. nih.govresearchgate.netorganic-chemistry.org

Multi-Component Reactions and Cascade Processes

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial portions of all components, are powerful tools in synthetic chemistry for generating molecular complexity with high atom economy. nih.govnih.gov While direct participation of this compound in well-known named MCRs is not extensively documented, its derivatives are valuable substrates for such transformations. For example, indazole-containing aldehydes or amines, which can be synthesized from the carbonyl chloride, can participate in MCRs like the Ugi or Biginelli reactions. nih.gov

Cascade reactions, which involve a series of intramolecular transformations, are also a key strategy in the efficient synthesis of complex molecules. nih.govrsc.org The functional groups present in derivatives of this compound can be designed to trigger cascade sequences, leading to the rapid assembly of intricate molecular frameworks. For example, a strategically placed nucleophile on a side chain attached to the carbonyl group could initiate an intramolecular cyclization onto the indazole ring, setting off a cascade of bond-forming events.

Advanced Materials Science Applications of Indazole-containing Polymers and Frameworks

The unique photophysical and electronic properties of the indazole moiety have led to its incorporation into advanced materials. elsevierpure.comresearchgate.net

Design and Synthesis of Indazole-functionalized Polymers, e.g., Polyesters

This compound is a valuable monomer for the synthesis of indazole-functionalized polymers, particularly polyesters. Through polycondensation reactions with diols, a variety of polyesters incorporating the indazole unit into the polymer backbone can be prepared. The properties of these polymers can be tuned by varying the structure of the diol comonomer. The resulting indazole-containing polyesters can exhibit unique thermal and optical properties. researchgate.net

Exploration of Optical, Electronic, and Thermal Properties

Interactive Table: Properties of Indazole-Functionalized Polymers

| Polymer Type | Monomers | Key Properties Investigated | Potential Applications |

| Polyesters | This compound, various diols | Thermal stability, solubility | High-performance plastics |

| Polyimides | Indazole-containing diamines/dianhydrides | Thermal stability, optical transparency, dielectric properties. nih.gov | Flexible electronics, aerospace |

| Conjugated Polymers | Indazole-based monomers | Photoluminescence, charge transport. nih.gov | Organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs) |

Synthetic Routes to Potential Bioactive Compounds in Medicinal Chemistry Research

The indazole scaffold is a well-established "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is able to bind to multiple biological targets. nih.govnih.govnih.gov Consequently, this compound is a key starting material for the synthesis of a vast number of potential bioactive compounds.

The acid chloride group allows for the straightforward synthesis of indazole-5-carboxamides by reacting it with a wide range of amines. This amide linkage is a common feature in many biologically active molecules. By varying the amine component, chemists can systematically explore the structure-activity relationship (SAR) of a particular class of compounds. For example, a series of N-substituted indazole-3-carboxamides were synthesized and evaluated as inhibitors of poly(ADP-ribose)polymerase-1 (PARP-1), an important target in cancer therapy. nih.gov

Furthermore, the indazole core itself can be modified to fine-tune the biological activity. For instance, the nitrogen atoms of the indazole ring can be alkylated or arylated to introduce additional diversity. nih.govorganic-chemistry.org These modifications can influence the compound's potency, selectivity, and pharmacokinetic properties. biorxiv.org

Interactive Table: Examples of Bioactive Compounds Derived from Indazole Scaffolds

| Compound Class | Synthetic Precursor | Biological Target/Activity | Reference |

| Indazole-3-carboxamides | 1H-Indazole-3-carboxylic acid | PARP-1 inhibitors (cancer). nih.gov | nih.gov |

| Indazole-based kinase inhibitors | Various substituted indazoles | FGFR, EGFR, ERK1/2 kinases (cancer). nih.gov | nih.gov |

| Indazole derivatives | 1H-Indazole | Estrogen receptor degraders (breast cancer). nih.gov | nih.gov |

| 3H-Pyrazolo[4,3-f]quinolones | Indazol-5-amines | ROCK inhibitors (cardiovascular). nih.gov | nih.gov |

This strategic use of this compound and its derivatives allows medicinal chemists to efficiently generate libraries of novel compounds for biological screening, accelerating the drug discovery process. researchgate.netresearchgate.net

Design of Compound Libraries for Chemical Biology Studies

The generation of compound libraries is a cornerstone of chemical biology and drug discovery, providing a diverse collection of molecules for high-throughput screening to identify new biological probes and drug leads. The indazole nucleus is a common core in many pharmacologically active compounds. nih.gov

This compound is an ideal building block for creating focused libraries of indazole derivatives. Its acyl chloride functional group is highly reactive towards nucleophiles, most notably amines, allowing for the straightforward synthesis of a vast array of 1H-indazole-5-carboxamides. By reacting this single scaffold with a diverse panel of commercially available primary and secondary amines, researchers can rapidly generate a large library of compounds. Each new derivative possesses the common indazole core, which is known to interact with various biological targets, while the variable amide substituent allows for systematic exploration of the surrounding chemical space to optimize binding affinity, selectivity, and other physicochemical properties.

This library synthesis approach is a powerful tool for exploring structure-activity relationships (SAR). For instance, libraries of indazole-based amides and other related heterocycles like 1,3,4-oxadiazoles have been synthesized to screen for various biological activities. researchgate.net The data generated from screening these libraries can provide crucial insights into the molecular features required for a desired biological effect, guiding future research endeavors.

Table 1: General Scheme for Amide Library Synthesis

| Reactant A | Reactant B (Amine Library) | Product (Amide Library) |

|---|---|---|

| R¹R²NH |

Structure-Guided Synthesis for Specific Molecular Targets

Structure-guided synthesis is a powerful strategy that uses three-dimensional structural information of a biological target, such as a protein kinase, to design and synthesize potent and selective inhibitors. frontiersin.org The indazole scaffold has proven to be exceptionally effective in this context, particularly for the development of kinase inhibitors. researchgate.net By understanding the specific interactions between a lead compound and its target's binding site, chemists can rationally modify the molecule to enhance its activity and selectivity.

Several research groups have successfully employed this strategy to develop indazole-based inhibitors for various kinases:

Fibroblast Growth Factor Receptor 1 (FGFR1): Structure-based design has led to the development of potent indazole derivatives as FGFR1 kinase inhibitors. researchgate.netnih.gov Docking studies and X-ray crystallography revealed key interactions within the ATP-binding site. For example, it was found that having a nitrogen atom at the 2-position of the indazole ring was crucial for activity. nih.gov Further optimization, such as the introduction of a fluorine atom at the 6-position of the indazole ring, resulted in compounds with significantly improved enzymatic and cellular potency. nih.gov

Unc-51-Like Kinase 1 (ULK1): Starting from a hit identified through an in silico high-throughput screen, researchers used structure-based optimization to develop potent inhibitors of ULK1, a key kinase involved in autophagy. nih.gov Docking studies of the indazole core within the ULK1 active site guided the design efforts, leading to the synthesis of inhibitors with IC₅₀ values below 50 nM. These molecules serve as valuable chemical probes to study the biological role of ULK1. nih.gov

Glycogen Synthase Kinase-3 (GSK-3): 1H-Indazole-3-carboxamide derivatives have been discovered as potential inhibitors of human GSK-3 through a structure-based approach. nih.gov The binding mode analysis indicated that these compounds occupy the ATP binding site. The research demonstrated that specific substitutions on the indazole ring, such as a methoxy (B1213986) group at the 5-position, were important for achieving high potency. nih.gov

Table 2: Examples of Structure-Guided Design of Indazole-Based Kinase Inhibitors

| Target Kinase | Indazole Scaffold | Key Research Findings | Citation(s) |

|---|---|---|---|

| FGFR1 | 1H-Indazol-3-amine | N2-position of indazole is critical; 6-fluoro substitution improves potency. | researchgate.netnih.gov |

| ULK1 | Indazole Core | In silico screening followed by structure-based optimization yielded potent inhibitors (IC₅₀ < 50 nM). | nih.gov |

Catalysis and Organic Methodologies Development Utilizing Indazole Derivatives

Beyond their role as pharmacophores, indazole derivatives are also being utilized in the development of novel catalytic systems and organic methodologies. The ability to functionalize the indazole ring allows for its incorporation into more complex molecular architectures, such as ligands for transition metal catalysis.

A notable example is the design of an indazole-phosphine ligand scaffold for use in gold(I) catalysis. nih.govacs.org Ligand development is crucial for tuning the reactivity and selectivity of metal catalysts. In this work, researchers synthesized a novel phosphine (B1218219) ligand that incorporates an indazole group directly bound to the phosphorus atom.

The key innovation of this system lies in the facile modulation of the ligand's electronic properties. The indazole moiety contains a free lone pair on one of its nitrogen atoms. This allows for simple N-methylation, which converts the neutral indazole ligand into a cationic indazolium ligand. This subtle structural change—the introduction of a positive charge—has a significant impact on the electronic nature of the ligand and, consequently, the catalytic activity of the gold(I) complex it forms. nih.govacs.org

Researchers tested the neutral and cationic gold complexes in benchmark reactions, including propargyl amide and enyne cyclizations. They observed significant differences in catalytic activity between the neutral and cationic species, demonstrating that the indazole-based ligand can be used to fine-tune the performance of the gold catalyst. nih.govacs.org This work showcases how the indazole scaffold can be employed not just as a passive core for bioactive molecules, but as an active component in the design of new tools for synthetic organic chemistry.

Table 3: Indazole-Based Ligands for Gold(I) Catalysis

| Ligand Type | General Structure | Application |

|---|---|---|

| Neutral Indazole-Phosphine | Ligand for Gold(I)-catalyzed cyclization reactions. |

Future Perspectives and Emerging Research Directions

Sustainable Synthesis of 1H-Indazole-5-carbonyl chloride: Green Chemistry Principles

The imperative to develop environmentally benign chemical processes has firmly taken root in the field of synthetic chemistry. For the synthesis of this compound and its derivatives, this translates to a focus on minimizing waste, reducing the use of hazardous materials, and improving energy efficiency.

Recent research has highlighted the use of greener solvents and catalysts in indazole synthesis. For instance, the use of polyethylene (B3416737) glycol (PEG) as a recyclable and non-toxic solvent has been demonstrated in the copper-catalyzed synthesis of 2H-indazoles. acs.orgnih.govorganic-chemistry.org Similarly, the development of heterogeneous catalysts, such as copper oxide nanoparticles supported on activated carbon, offers the advantage of easy separation and reuse, thereby minimizing catalyst waste. acs.orgnih.gov These approaches align with the principles of green chemistry by reducing the environmental footprint of the synthetic process. researchgate.net The exploration of one-pot, multi-component reactions also represents a significant step towards sustainability, as it streamlines synthetic sequences and reduces the need for intermediate purification steps, leading to higher atom economy and less waste. acs.orgnih.govorganic-chemistry.org

Looking ahead, the application of these principles to the specific synthesis of this compound will be a key research focus. This will involve the development of catalytic systems that can operate under milder conditions, the use of renewable starting materials, and the design of processes that generate minimal byproducts.

Table 1: Green Chemistry Approaches in Indazole Synthesis

| Green Chemistry Principle | Application in Indazole Synthesis | Reference(s) |

| Use of Greener Solvents | Polyethylene glycol (PEG) as a recyclable solvent. | acs.orgnih.govorganic-chemistry.org |

| Heterogeneous Catalysis | Copper oxide nanoparticles on activated carbon for easy catalyst recovery and reuse. | acs.orgnih.gov |

| Atom Economy | One-pot, multi-component reactions to minimize waste. | acs.orgnih.govorganic-chemistry.org |

| Milder Reaction Conditions | Development of catalysts that function at lower temperatures and pressures. | mdpi.com |

| Renewable Feedstocks | Future exploration of bio-based starting materials. |

Automation and High-Throughput Synthesis Methodologies

The demand for large libraries of diverse compounds for drug discovery and materials science has spurred the development of automated and high-throughput synthesis platforms. nih.gov These technologies enable the rapid synthesis and screening of numerous indazole derivatives, accelerating the identification of compounds with desired properties. nih.gov

High-throughput screening, in conjunction with statistical modeling, has been successfully employed to optimize reaction conditions for indazole synthesis, even in cases plagued by poor reactivity and safety concerns. nih.gov This approach allows for the systematic evaluation of a wide range of variables, such as catalysts, solvents, and temperatures, to identify the optimal conditions for a given transformation in a fraction of the time required by traditional methods.